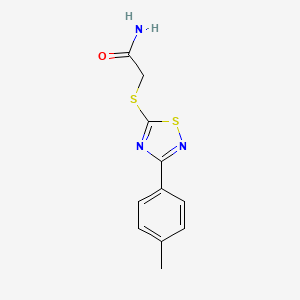![molecular formula C18H21N3O3 B2491830 2-(1,3-Benzodioxol-5-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone CAS No. 2310141-89-8](/img/structure/B2491830.png)
2-(1,3-Benzodioxol-5-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Benzodioxol-5-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MDBP, and it is a derivative of cathinone, an amphetamine-like stimulant. MDBP has been synthesized and studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用机制
MDBP acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the dopamine transporter, MDBP increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling and stimulation of the reward pathway in the brain. This mechanism of action is similar to that of other amphetamine-like stimulants, such as cocaine and methamphetamine.
Biochemical and Physiological Effects:
MDBP has been shown to induce a range of biochemical and physiological effects, including increased locomotor activity, hyperthermia, and cardiovascular effects. These effects are similar to those induced by other amphetamine-like stimulants and are thought to be mediated by the increased dopamine signaling in the brain.
实验室实验的优点和局限性
MDBP has several advantages as a tool for scientific research, including its potency as a dopamine transporter inhibitor, its selectivity for the dopamine transporter over other monoamine transporters, and its stability in solution. However, MDBP also has some limitations, including its potential for abuse and its lack of selectivity for specific dopamine transporter isoforms.
未来方向
MDBP has the potential for further research in several areas, including the development of new dopamine transporter inhibitors for the treatment of psychiatric disorders, the investigation of the role of dopamine transporters in addiction and reward, and the study of the metabolism and pharmacokinetics of cathinone derivatives in vivo. Further research is needed to fully understand the potential applications of MDBP in scientific research and to develop new compounds with improved properties and selectivity.
合成方法
MDBP can be synthesized through several methods, including reductive amination of 2-(1,3-benzodioxol-5-yl)acetone with 2-(2-methylpyrazol-3-yl)piperidine, or through a one-pot reaction of 1,3-benzodioxole, 2-methylpyrazole, and piperidine with acetic anhydride. The synthesis of MDBP is a complex process that requires expertise, and it is usually carried out in a laboratory setting.
科学研究应用
MDBP has been used in various scientific research applications, including as a reference standard for analytical purposes, as a probe for studying the structure-activity relationships of cathinone derivatives, and as a tool for investigating the role of dopamine transporters in the brain. MDBP has also been used as a substrate for studying the metabolism of cathinone derivatives in vivo.
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-20-14(7-8-19-20)15-4-2-3-9-21(15)18(22)11-13-5-6-16-17(10-13)24-12-23-16/h5-8,10,15H,2-4,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUPDZJHVQZLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2C(=O)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-1,3-benzodioxol-5-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]ethan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2491747.png)
![N-(3-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2491749.png)
![1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2491750.png)
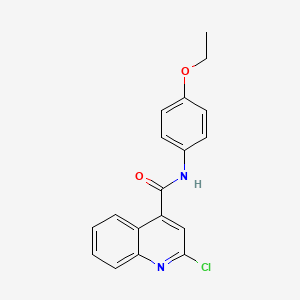
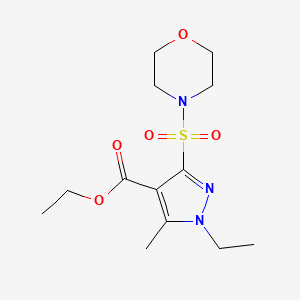
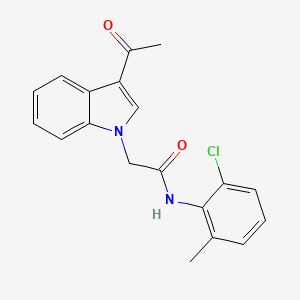
![N-(2,4-dimethoxyphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2491758.png)
![6-Hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2491759.png)


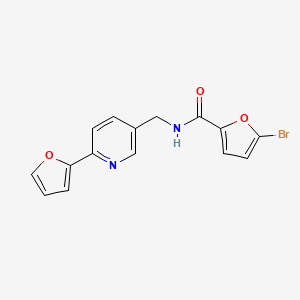
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butyramide](/img/structure/B2491767.png)

